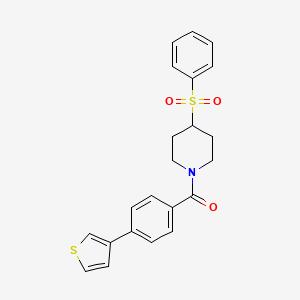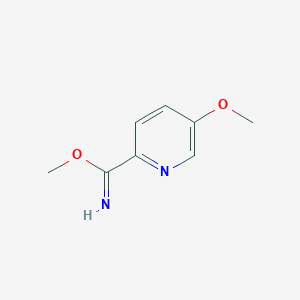
Methyl 5-methoxypyridine-2-carboximidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 5-methoxypyridine-2-carboximidate” is an organic compound with the CAS Number: 1820588-49-5 . It has a molecular weight of 166.18 and its IUPAC name is methyl 5-methoxypicolinimidate .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C8H10N2O2 . The InChI code for this compound is 1S/C8H10N2O2/c1-11-6-3-4-7 (10-5-6)8 (9)12-2/h3-5,9H,1-2H3 .Chemical Reactions Analysis
Carboximidates, including “this compound”, are good electrophiles and undergo a range of addition reactions . They can be hydrolyzed to give esters and by an analogous process react with amines (including ammonia) to form amidines .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 166.18 . Its IUPAC name is methyl 5-methoxypicolinimidate and its InChI code is 1S/C8H10N2O2/c1-11-6-3-4-7 (10-5-6)8 (9)12-2/h3-5,9H,1-2H3 .Wissenschaftliche Forschungsanwendungen
Protein Modification : Riley and Perham (1973) explored the use of a similar compound, methyl 5-iodopyridine-2-carboximidate, for introducing heavy atoms into specific sites in proteins. This method can assist in determining modification sites in protein's primary structure and has applications in preparing heavy-atom isomorphous derivatives of proteins (Riley & Perham, 1973).
Synthesis of Novel Compounds : Abu‐Hashem et al. (2020) synthesized novel compounds derived from visnaginone and khellinone, including 1,3,5-Triazines and 1,3,5-Oxadiazepines. These compounds were evaluated for their analgesic and anti-inflammatory activities, showcasing the potential of such derivatives in pharmacology (Abu‐Hashem et al., 2020).
Antiviral Research : Saxena et al. (1990) investigated the antiviral activity of 7-[(2-hydroxyethoxy)methyl]pyrazolo[3,4-d]pyrimidine analogues, revealing their potential against human cytomegalovirus and herpes simplex virus type 1. This indicates the importance of such compounds in developing antiviral medications (Saxena et al., 1990).
Large-Scale Synthesis : Morgentin et al. (2009) described the synthesis of methyl 2-(5-hydroxy-3-methoxypyridin-2-yl)acetate, a compound structurally similar to Methyl 5-methoxypyridine-2-carboximidate, highlighting the methodology for efficient access to these compounds. This research is significant for large-scale synthesis and potential applications in various fields (Morgentin et al., 2009).
Biochemical Studies : Hocková et al. (2003) synthesized 5-Substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating their inhibitory activity against DNA viruses and retrovirus replication in cell culture. This research underlines the biochemical significance of such compounds in virology and pharmacology (Hocková et al., 2003).
Safety and Hazards
The safety data sheet for “Methyl 5-methoxypyridine-2-carboximidate” indicates that it is considered hazardous . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of fire, use CO2, dry chemical, or foam for extinction .
Eigenschaften
IUPAC Name |
methyl 5-methoxypyridine-2-carboximidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-11-6-3-4-7(10-5-6)8(9)12-2/h3-5,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLODASPEGKKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(C=C1)C(=N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-methoxyphenyl)-2-({[(4-methylphenyl)methyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2738329.png)
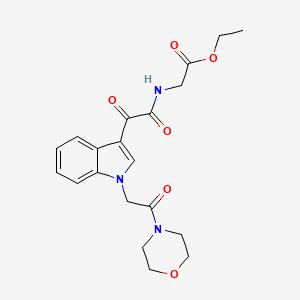
![3-benzyl-5-(2-chloro-4-fluorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2738331.png)
![5-[(2-methoxyethyl)sulfanyl]-7-(2-methoxyphenyl)-1,3-dimethyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2738335.png)
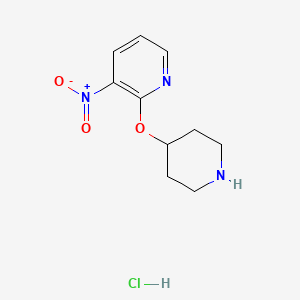
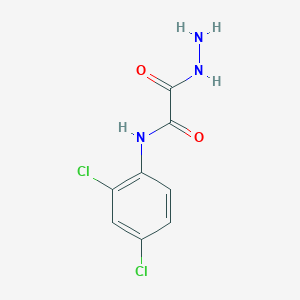
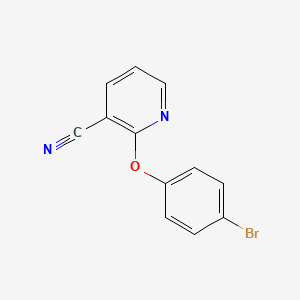
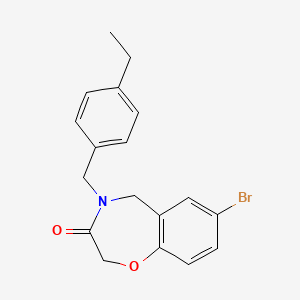
![6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2738342.png)
![4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B2738345.png)
![2-Ethoxy-2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2738346.png)
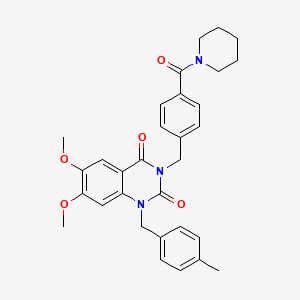
![N'-benzyl-2-acetamido-N-[4-(propan-2-yl)phenyl]propanediamide](/img/structure/B2738350.png)
